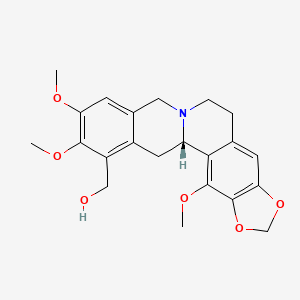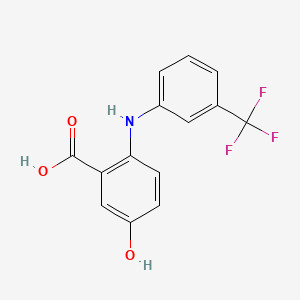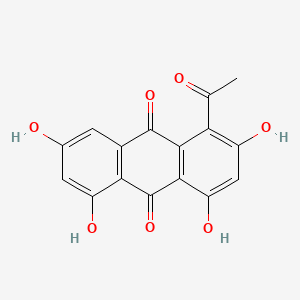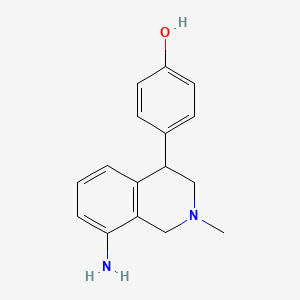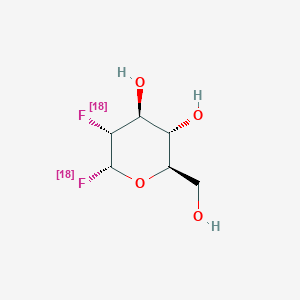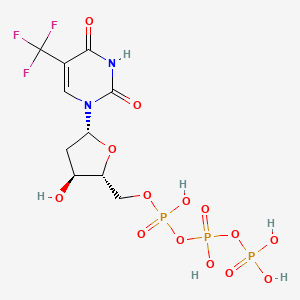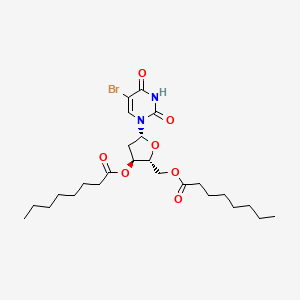
C.I. Disperse Red 54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Disperse Red 54 is a synthetic dye belonging to the class of disperse dyes. It is characterized by its mono azo structure and is primarily used for dyeing synthetic fibers, particularly polyester. This compound is known for its excellent dyeing fastness and sublimation fastness, making it suitable for high-temperature dyeing processes .
Preparation Methods
The synthesis of C.I. Disperse Red 54 involves several steps. One common method includes the reaction of hydroquinone with mandelic acid to form an intermediate compound. This intermediate is then reacted with propoxy mandelic acid in the presence of phosphoric acid to yield another intermediate. Finally, this intermediate is oxidized using chloranil to produce this compound . The process is efficient, with high yields and purity, making it suitable for industrial production.
Chemical Reactions Analysis
C.I. Disperse Red 54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include chloranil for oxidation and reducing agents like sodium dithionite for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C.I. Disperse Red 54 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving azo dyes and their reactions.
Biology: The dye is used in various staining techniques to visualize biological samples.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: this compound is extensively used in the textile industry for dyeing synthetic fibers. .
Mechanism of Action
The mechanism of action of C.I. Disperse Red 54 involves its interaction with the fibers it dyes. The dye molecules are dispersed in water with the help of surface-active agents. When applied to hydrophobic fibers like polyester, the dye molecules transfer from the aqueous phase to the solid fiber phase. The dye molecules then penetrate the fiber and form a stable bond, resulting in a uniform and fast color .
Comparison with Similar Compounds
C.I. Disperse Red 54 can be compared with other disperse dyes such as Disperse Red 60, Disperse Violet 93, and Disperse Orange 155. These dyes share similar properties but differ in their chemical structures and dyeing affinities. For instance, Disperse Red 167 has shown superior affinity and dyeability with polyethylene terephthalate fibers compared to this compound . The unique properties of this compound, such as its high-temperature dyeing capability and excellent fastness, make it a preferred choice for specific applications.
Properties
CAS No. |
6657-37-0 |
|---|---|
Molecular Formula |
C19H18ClN5O4 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate |
InChI |
InChI=1S/C19H18ClN5O4/c1-29-19(26)9-12-24(11-2-10-21)15-5-3-14(4-6-15)22-23-18-8-7-16(25(27)28)13-17(18)20/h3-8,13H,2,9,11-12H2,1H3 |
InChI Key |
BMUXKUVOASOJKR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
6657-37-0 |
Synonyms |
C.I. DR 54 disperse red 54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


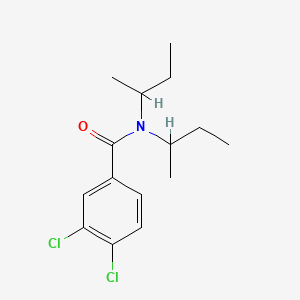

![carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1207346.png)
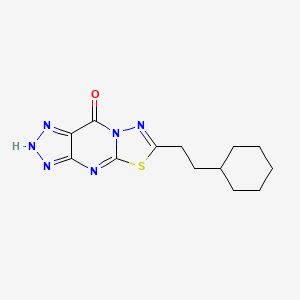
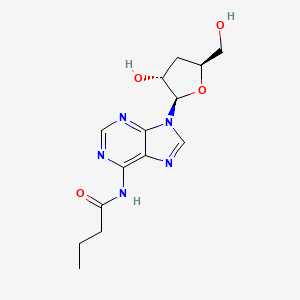
![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
